(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
Descripción general
Descripción
“(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol” is a chemical compound that has gained attention in scientific research. It is also known as DPPM. This compound is a part of a series of pyrazole-based inhibitors of the TGF-beta type I receptor kinase domain (TbetaR-I) .
Synthesis Analysis
The synthesis of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine”, a similar compound, has been reported . The synthesis process involved several steps, including the protection of pyrazole with an N-SEM protective group, alkylation at the C-5 position with 1-bromo-3-chloropropane, SEM deprotection, intramolecular ring closure, introduction of a bromine atom (Br) with N-bromosuccinimide (NBS) by electrophilic aromatic substitution (SEAr), conversion of the Br group into an aldehyde group, conversion into oxime, and final hydrogenation . The overall yield through this 8-step reaction process was found to be 29.4% .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10N2O. The molecular weight of this compound is 138.17 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine” include protection, alkylation, deprotection, ring closure, electrophilic aromatic substitution, conversion of the Br group into an aldehyde group, conversion into oxime, and final hydrogenation .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 138.17 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 1 . The topological polar surface area is 43.8 Ų . The heavy atom count is 11 .
Aplicaciones Científicas De Investigación
Large-Scale Synthesis Applications
(Nikitenko et al., 2006) developed a nonchromatographic method for the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems, using a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a key intermediate.
Synthesis of Novel Compounds
(Medvedeva et al., 2018) describe an effective method for synthesizing substituted dihydroquinolines, utilizing a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
(Nikitenko et al., 2006) also report on the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a key intermediate in the synthesis of these compounds.
Kinase Inhibitor Synthesis
(Tenora et al., 2016) detail the use of a derivative in synthesizing ALK5 kinase inhibitors through Pd-catalyzed cross-coupling reactions.
Microwave-Induced Intramolecular Cycloaddition
(Yoneyama et al., 2022) utilized microwave irradiation to synthesize dihydro-pyrrolo[1,2-b]pyrazoles, showcasing the compound's role in novel synthesis methodologies.
Inhibitors for Transforming Growth Factor Beta Type I Receptor Kinase
(Li et al., 2004) synthesized a novel series of inhibitors using a derivative of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol.
Propiedades
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4,10H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBAZCVIZIHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-45-4 | |
Record name | {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.